1-Aminoisoquinolin-6-ol is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its molecular formula is , and it has a molecular weight of 160.17 g/mol. The compound is characterized by the presence of an amino group and a hydroxyl group on the isoquinoline structure, which contributes to its reactivity and biological activity.
1-Aminoisoquinolin-6-ol can be derived from natural sources, such as the plant Patrinia villosa Juss, where it has been identified in the volatile oil extracted from the plant. Additionally, it can be synthesized through various chemical methods, making it accessible for research and industrial applications.
This compound is classified as an aromatic amine and a phenolic compound due to its structural features. It falls under the category of isoquinoline derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties.
The synthesis of 1-aminoisoquinolin-6-ol can be achieved through several methods, with one common approach involving the reduction of 1-nitroisoquinoline. This can be accomplished via catalytic hydrogenation using various catalysts such as nickel or palladium at controlled temperatures and pressures .
Technical Details:
The molecular structure of 1-aminoisoquinolin-6-ol features a fused bicyclic system consisting of a benzene ring and a pyridine ring. The amino group is located at the first position and the hydroxyl group at the sixth position of the isoquinoline skeleton.
1-Aminoisoquinolin-6-ol participates in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for compounds like 1-aminoisoquinolin-6-ol often involves interactions with biological targets such as enzymes or receptors. For instance, studies have shown that derivatives of this compound may inhibit certain kinases or act as modulators for other biological pathways, leading to therapeutic effects in diseases like cancer .
1-Aminoisoquinolin-6-ol exhibits basic properties due to the amino group, which can participate in protonation reactions under acidic conditions. Its reactivity allows it to form various derivatives through functionalization reactions.
1-Aminoisoquinolin-6-ol has several scientific uses:
Rhodium(III) catalysts enable direct C–H functionalization of aromatic precursors, providing efficient access to the isoquinoline core of 1-aminoisoquinolin-6-ol derivatives. The cationic complex [CpRhCl₂]₂, activated by silver salts (AgSbF₆), facilitates regioselective oxidative coupling between *O-methyl benzaldoximes and internal alkynes. This method proceeds via ortho-C–H bond activation directed by the oxime group, followed by alkyne insertion and reductive elimination to form the isoquinoline ring. The reaction demonstrates broad functional group tolerance, accommodating electron-donating groups (p-methoxy, 78% yield) and halogen substituents (p-bromo, 72% yield), though sterically hindered ortho-substituted substrates exhibit reduced efficiency (<40% conversion). Solvent optimization reveals tetrahydrofuran maximizes yield (85%) compared to polar aprotic solvents like dimethylformamide (30%) [7].
Table 1: Rh(III)-Catalyzed Oxidative Coupling Scope for Isoquinoline Formation
Aryl Oxime Substituent | Alkyne | Product Yield | Regioselectivity |
---|---|---|---|
p-OMe-C₆H₄- | Ph-C≡C-Ph | 78% | >95% trans |
p-Br-C₆H₄- | Ph-C≡C-CO₂Et | 72% | >95% trans |
m-Cl-C₆H₄- | Me-C≡C-Ph | 68% | >95% trans |
o-Me-C₆H₄- | Ph-C≡C-Ph | <40% | N/A |
Palladium catalysts enable isoquinoline synthesis through cyclization of ortho-alkynylbenzaldoximes with isocyanates. Silver triflate (AgOTf) promotes this [3+2] cycloaddition/rearrangement cascade, forming 1-amino-isoquinoline scaffolds crucial for 1-aminoisoquinolin-6-ol synthesis. The reaction proceeds via electrophilic activation of the alkyne, nucleophilic attack by the oxime, and isocyanate trapping to construct the C1-amino functionality. Optimized conditions (dichloromethane, 25°C, 12h) afford yields exceeding 80% for aryl isocyanates with electron-neutral or donating groups. Bromo-substituted benzaldoximes remain intact under these conditions, allowing downstream functionalization [3].
Table 2: Palladium/Silver-Catalyzed Cyclization Performance
Catalyst System | Solvent | Temperature | Reaction Time | Yield Range |
---|---|---|---|---|
Pd(OAc)₂/AgOTf | Dichloromethane | 25°C | 12 h | 75–92% |
PdCl₂/AgOTf | Toluene | 80°C | 6 h | 60–78% |
None | Dichloromethane | 25°C | 24 h | <5% |
Directing group selection critically governs regioselectivity in C–H activation routes to 1-aminoisoquinolin-6-ol. Comparative studies demonstrate that O-methyl oximes outperform N-benzyl imines and acetamide groups in Rh(III)-catalyzed couplings with unactivated alkenes. For example, O-methyl oximes provide 85% yield in tetrahydrofuran, while N-benzyl imines yield only 45% under identical conditions [7]. Electron-withdrawing substituents (p-cyano) on the aryl ring diminish yields (10%) due to competitive catalyst coordination, whereas halogen atoms (p-bromo) are tolerated, enabling post-functionalization via cross-coupling. Steric effects are pronounced: ortho-methyl substitution reduces conversion by >50% compared to para analogs. For late-stage C6-hydroxylation, hydroxyl-directed C–H activation shows promise but requires precise protecting group strategies to avoid catalyst poisoning [3] [7].
Urea serves as a bifunctional agent (nitrogen source/cyclization promoter) in synthesizing 6-nitroisoquinoline intermediates en route to 1-aminoisoquinolin-6-ol. Nitro-substituted ortho-formylphenylacetic acids undergo condensation with urea at 180–200°C in dipolar aprotic solvents (dimethylformamide, N-methylpyrrolidone), forming 6-nitro-3,4-dihydroisoquinolin-1-one scaffolds. Subsequent dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone affords the fully aromatic system. This method delivers yields of 70–85% but requires careful control of stoichiometry (urea:acid = 2:1) to minimize dihydroisoquinoline dimerization. The nitro group remains intact during cyclization, facilitating subsequent reduction to the 6-amino derivative [1] [6].
Table 3: Urea-Mediated Cyclization Conditions and Yields
Carboxylic Acid Precursor | Urea Equivalents | Temperature | Solvent | Product Yield |
---|---|---|---|---|
2-(Nitro)-4-formylphenylacetic acid | 2.0 | 190°C | DMF | 82% |
2-(Nitro)-5-methyl-4-formylphenylacetic acid | 2.2 | 185°C | NMP | 78% |
2-(Nitro)-5-chloro-4-formylphenylacetic acid | 2.0 | 200°C | DMF | 85% |
Decarboxylative strategies offer atom-economical access to isoquinolines from carboxylic acid precursors. 6-Nitroisoquinoline-1,3-diones undergo copper-catalyzed (CuI, 10 mol%) decarboxylation in quinoline solvent at 220°C, yielding 6-nitroisoquinolines (70–75%). Alternatively, palladium-catalyzed (Pd(PPh₃)₄, 5 mol%) decarboxylative coupling in dimethylformamide at 120°C achieves similar efficiency with enhanced functional group tolerance for bromo- or cyano-substituted precursors. This route circumvents harsh dehydrogenation conditions and enables direct introduction of the C1-nitrogen via isocyanate intermediates [1] [6].
Selective reduction of the nitro group in 6-nitroisoquinolines provides the most direct route to 6-aminoisoquinoline, a precursor to 1-aminoisoquinolin-6-ol. Platinum (Pt/C) and palladium (Pd/C) catalysts (1–5 mol%) under hydrogen atmosphere (1–3 bar) achieve near-quantitative conversion in methanol or ethanol at 25–50°C. Transfer hydrogenation using ammonium formate (Pd/C, methanol, 65°C) offers a practical alternative without pressurized gas. For substrates bearing reducible halogens, iron catalysts (FeCl₃/activated carbon) in acetic acid/water mixtures enable chemoselective nitro reduction (>95%) while retaining chlorine/bromine substituents [1] [2] [4].
Table 4: Catalyst Systems for Nitroisoquinoline Reduction
Catalyst | Reductant | Solvent | Temperature | Selectivity | Yield |
---|---|---|---|---|---|
Pt/C (3 mol%) | H₂ (3 bar) | Methanol | 50°C | >99% | 98% |
Pd/C (5 mol%) | NH₄HCO₂ | Methanol | 65°C | >98% | 95% |
FeCl₃/C | H₂ (5 bar) | AcOH/H₂O | 80°C | 95% (Cl retained) | 90% |
SnCl₂ | - | Ethanol | Reflux | 88% | 85% |
Orthogonal protection of the C6-amino group is essential for modifying the C1-position in 1-aminoisoquinolin-6-ol synthesis. Acetylation (acetic anhydride/pyridine, 0°C) provides stable N-acetyl derivatives (92% yield), cleavable by basic hydrolysis (KOH/ethanol, reflux). tert-Butoxycarbonyl (Boc) protection employs di-tert-butyl dicarbonate (1.2 equiv) with dimethylaminopyridine (5 mol%) in tetrahydrofuran (25°C, 2h), yielding Boc-protected amines (88–94%). Deprotection occurs cleanly with trifluoroacetic acid/dichloromethane (1:1, 25°C, 1h). Carbamate formation proves superior for substrates requiring subsequent C–H functionalization, as acetamides may direct unwanted metalation [3] [6].
Simultaneous reduction of nitro and halogen groups in polyhalogenated precursors provides access to 1,6-diaminoisoquinolines. Palladium black in acetic acid under hydrogen (5 bar) reduces both 6-nitro and 5-chloro substituents at 80°C (95% yield). Conversely, selective nitro group preservation during halogen reduction employs nickel catalysts (Raney Ni, ethanol) under mild hydrogen pressure (1 bar, 25°C), achieving >90% dehalogenation with <5% nitro reduction. For bromo derivatives, catalytic transfer hydrogenation with palladium on carbon and cyclohexadiene in tetrahydrofuran selectively removes bromine while retaining nitro and ester functionalities [2] [6].
Table 5: Catalyst Performance in Concomitant Reduction Scenarios
Substrate | Catalyst System | Conditions | Primary Product | Selectivity |
---|---|---|---|---|
5-Chloro-6-nitroisoquinoline | Pd black/H₂ | AcOH, 80°C, 5 bar H₂ | 5,6-Diaminoisoquinoline | >95% |
5-Bromo-6-nitroisoquinoline | Pd/C/cyclohexadiene | THF, 25°C, 4 h | 6-Nitroisoquinoline | 93% (Br removed) |
7-Iodo-6-nitroisoquinoline | Raney Ni/H₂ | EtOH, 25°C, 1 bar H₂ | 6-Nitroisoquinoline | 90% (I removed) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7